molecular formula C15H13ClN2O4S B10972456 4-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid

4-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid

Cat. No.: B10972456
M. Wt: 352.8 g/mol
InChI Key: CKOYWRVHUUJEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a chlorinated aniline group, a thiophene ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloroaniline: This can be achieved by the reduction of 4-nitrochlorobenzene.

    Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling reactions: The chlorinated aniline and thiophene intermediates are coupled using reagents such as carbonyldiimidazole (CDI) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent choice) are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({3-[(3-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
  • 4-({3-[(4-CHLOROANILINO)CARBONYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL}AMINO)-4-OXOBUTANOIC ACID

Uniqueness

4-({3-[(4-CHLOROANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated aniline and a thiophene ring makes it particularly versatile for various applications.

Properties

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

4-[[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H13ClN2O4S/c16-9-1-3-10(4-2-9)17-14(22)11-7-8-23-15(11)18-12(19)5-6-13(20)21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

CKOYWRVHUUJEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.